1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
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Overview
Description
1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and an oxadiazole moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a chlorophenyl-substituted piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of suitable solvents and catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to ensure its quality for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the oxadiazole moiety.
4-(2-Chlorophenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but without the piperazine substitution.
1-(2-Chlorophenyl)-4-methylpiperazine: Similar structure with a methyl group instead of the oxadiazole ring
Uniqueness
1-(2-Chlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of both the piperazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H21ClN4O |
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Molecular Weight |
320.82 g/mol |
IUPAC Name |
5-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21ClN4O/c1-12(2)16-18-15(22-19-16)11-20-7-9-21(10-8-20)14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
JAAHZYHZXYWSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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